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Compound of Interest

Compound Name: (R)-(-)-1-Indanol

Cat. No.: B1588849 Get Quote

In the landscape of pharmaceutical sciences, the stereochemical orientation of a molecule is of

paramount importance. The biological activity of many drugs is intrinsically linked to their three-

dimensional structure, with different enantiomers often exhibiting vastly different

pharmacological and toxicological profiles.[1][2] This reality has made asymmetric synthesis—

the selective production of a single enantiomer—a cornerstone of modern drug development.

[2][3]

(R)-(-)-1-Indanol stands out as a crucial chiral building block in this context. As a versatile

precursor, its rigid indane framework and defined stereocenter at the C1 position make it an

invaluable starting material for the synthesis of complex, enantiomerically pure active

pharmaceutical ingredients (APIs). This guide, intended for researchers, chemists, and drug

development professionals, provides a comprehensive overview of the chemical properties,

structure, synthesis, and critical applications of (R)-(-)-1-Indanol.

Chemical Structure and Stereochemistry
(R)-(-)-1-Indanol, also known as (R)-(-)-1-Hydroxyindan, is an aromatic alcohol. Its structure

consists of a benzene ring fused to a five-membered ring, with a hydroxyl group attached to the

first carbon of the aliphatic ring.

The key feature of this molecule is the chiral center at the C1 carbon, which is bonded to four

different groups: a hydrogen atom, a hydroxyl group, the C2 carbon of the cyclopentyl ring, and

the C7a carbon of the fused ring system. This arrangement gives rise to two non-

superimposable mirror images, or enantiomers: (R)-1-Indanol and (S)-1-Indanol. The "(R)"
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designation refers to the rectus configuration according to the Cahn-Ingold-Prelog priority rules,

while the "(-)" indicates that it is levorotatory, meaning it rotates plane-polarized light to the left.

Figure 1: Stereochemical structure of (R)-(-)-1-Indanol, highlighting the chiral center (C*).

Physicochemical and Spectral Properties
Accurate identification and quality control are essential in chemical synthesis. The following

tables summarize the key physical and spectral properties of (R)-(-)-1-Indanol.

Table 1: Physicochemical Properties
Property Value Source(s)

Chemical Formula C₉H₁₀O [4][5]

Molecular Weight 134.18 g/mol [4][5]

CAS Number 697-64-3 [4]

Appearance
White to slightly yellow

crystalline solid
[6]

Melting Point 72-73 °C

Boiling Point 128 °C at 12 mmHg [6]

Optical Rotation
[α]²⁰/D −29°, c = 2 in

chloroform

Solubility

Soluble in ethanol, benzene,

chloroform. Sparingly soluble

in water (10 g/L at 20°C).

[6][7][8]

Table 2: Key Spectral Data
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Spectroscopy Characteristic Signals Source(s)

¹H NMR

Signals corresponding to

aromatic protons, the benzylic

proton at C1, and aliphatic

protons at C2 and C3. The

proton attached to C1

(adjacent to the OH group)

typically appears as a

multiplet.

[9][10]

¹³C NMR

Shows 9 distinct carbon

signals, including four aromatic

CH carbons, two quaternary

aromatic carbons, the carbinol

carbon (C1), and two aliphatic

carbons (C2, C3).

[9][10]

IR Spectroscopy

A broad absorption band in the

region of 3200-3600 cm⁻¹

characteristic of the O-H

stretching of the alcohol.

Peaks corresponding to C-H

stretching (aromatic and

aliphatic) and C=C stretching

of the aromatic ring.

[9][11]

Mass Spectrometry
The molecular ion peak (M+) is

observed at m/z = 134.
[5]

Synthesis: Enantioselective Reduction of 1-
Indanone
The most common and efficient route to (R)-(-)-1-Indanol is the asymmetric reduction of the

prochiral ketone, 1-indanone.[12][13] This transformation is a classic example of

enantioselective catalysis, where a small amount of a chiral catalyst directs the reaction to

produce one enantiomer in high excess.
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Causality in Catalyst Selection: The Corey-Bakshi-
Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for this purpose.[12][14]

The catalyst is an oxazaborolidine, typically derived from a chiral amino alcohol like (S)-proline.

Mechanism Insight: The 1-indanone carbonyl oxygen coordinates to the Lewis acidic boron

atom of the CBS catalyst. This coordination, combined with the steric bulk of the catalyst's

chiral framework, forces the reducing agent (e.g., borane-dimethyl sulfide complex) to deliver a

hydride ion to one specific face of the carbonyl. This directed attack preferentially forms the

(R)-alcohol. The rigidity and well-defined structure of the catalyst-substrate complex are key to

achieving high enantioselectivity.[14]

Synthesis Workflow: Asymmetric Reduction of 1-Indanone
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Figure 2: General workflow for the enantioselective synthesis of (R)-(-)-1-Indanol.

Experimental Protocol: Self-Validating Synthesis
This protocol describes a typical lab-scale CBS reduction. Each step is designed to ensure the

integrity of the final product.

Catalyst Formation (In Situ):

To a flame-dried, two-necked flask under an inert atmosphere (Argon), add (S)-2-Methyl-

CBS-oxazaborolidine (e.g., 0.1 mmol, 10 mol%).
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Add anhydrous tetrahydrofuran (THF, 2 mL) and cool the solution to 0 °C.

Slowly add borane-dimethyl sulfide complex (BMS, e.g., 0.6 mmol) dropwise. Stir for 15

minutes at 0 °C to form the active catalyst complex.

Substrate Addition & Reduction:

In a separate flask, dissolve 1-indanone (1.0 mmol) in anhydrous THF (1 mL).

Add the 1-indanone solution dropwise to the catalyst solution over 30 minutes, maintaining

the temperature at 0 °C.

Allow the reaction to stir at 0 °C and monitor its progress by Thin-Layer Chromatography

(TLC).

Quenching and Workup:

Once the reaction is complete (typically 1-2 hours), quench it by slowly adding 1 M HCl at

0 °C.

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and

extract the product with diethyl ether or ethyl acetate (3 x 10 mL).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and filter.

Purification and Validation:

Remove the solvent under reduced pressure to obtain the crude product.

Purify the crude alcohol by flash column chromatography on silica gel.

Validation Step 1 (Identity): Confirm the structure of the purified product using ¹H NMR and

¹³C NMR spectroscopy.

Validation Step 2 (Purity): Determine the enantiomeric excess (ee) of the product by chiral

High-Performance Liquid Chromatography (HPLC) analysis. A high ee (>95%) validates

the success of the asymmetric reduction.
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Applications in Drug Development
The primary value of (R)-(-)-1-Indanol lies in its role as a chiral precursor.[14] Its stereocenter

serves as a foundation upon which more complex molecular architectures are built.

Key Intermediate for Rasagiline
A prominent example is its use in the synthesis of Rasagiline, an irreversible inhibitor of

monoamine oxidase B (MAO-B) used for the treatment of Parkinson's disease.[15][16] In one

synthetic route, the hydroxyl group of (S)-(-)-1-indanol (the opposite enantiomer) is converted

to a suitable leaving group, which is then displaced by propargylamine.[17] The availability of

both (R)- and (S)-1-indanol allows for flexible synthetic strategies to access the desired final

product enantiomer.

Role of (R)-1-Indanol in Drug Synthesis
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Figure 3: Logical flow of utilizing (R)-1-Indanol as a chiral precursor.

Beyond specific APIs, derivatives of 1-indanol are used as chiral ligands in other asymmetric

catalytic reactions, such as asymmetric Heck reactions, further extending their utility in fine

chemical synthesis.[6]

Safety and Handling
As with any laboratory chemical, proper handling of (R)-(-)-1-Indanol is essential. The following

information is summarized from safety data sheets (SDS).

Hazard Classifications: Acute toxicity (oral), skin irritation, and serious eye irritation. May

cause respiratory irritation.[4][5][18]

Signal Word: Warning[4][18]

Hazard Statements (H-codes):

H302: Harmful if swallowed.[4][5][18]

H315: Causes skin irritation.[4][5][18]

H319: Causes serious eye irritation.[4][5][18]

H335: May cause respiratory irritation.[4][5][18]

Precautionary Statements (P-codes):

P261: Avoid breathing dust.[4][18]

P280: Wear protective gloves, eye protection, and face protection.[18]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[4][18]

Personal Protective Equipment (PPE): Use of a dust mask (e.g., N95), chemical-resistant

gloves, and safety goggles is required.[4]
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Conclusion
(R)-(-)-1-Indanol is more than just a chemical compound; it is an enabling tool for precision in

medicinal chemistry. Its well-defined stereochemistry, coupled with its versatile reactivity,

makes it a high-value intermediate for the synthesis of enantiomerically pure pharmaceuticals.

A thorough understanding of its properties, synthetic routes, and handling requirements allows

researchers and drug development professionals to leverage its full potential in creating next-

generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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